molecular formula C14H16N2O3S B10850927 N-(3-phenoxy-4-pyridinyl)propanesulfonamide

N-(3-phenoxy-4-pyridinyl)propanesulfonamide

Cat. No.: B10850927
M. Wt: 292.36 g/mol
InChI Key: LHXILNAQPGRTDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenoxy-4-pyridinyl)propanesulfonamide typically involves the reaction of 3-phenoxy-4-pyridine with propanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product . The reaction can be represented as follows:

3-phenoxy-4-pyridine+propanesulfonyl chlorideThis compound\text{3-phenoxy-4-pyridine} + \text{propanesulfonyl chloride} \rightarrow \text{this compound} 3-phenoxy-4-pyridine+propanesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenoxy-4-pyridinyl)propanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including inflammatory conditions and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(3-phenoxy-4-pyridinyl)propanesulfonamide can be compared with other similar compounds, such as:

  • N-(3-phenoxy-4-pyridinyl)ethanesulfonamide
  • N-(3-phenoxy-4-pyridinyl)butanesulfonamide
  • N-(3-phenoxy-4-pyridinyl)methanesulfonamide

These compounds share similar structural features but differ in the length of the alkyl chain attached to the sulfonamide group

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

N-(3-phenoxypyridin-4-yl)propane-1-sulfonamide

InChI

InChI=1S/C14H16N2O3S/c1-2-10-20(17,18)16-13-8-9-15-11-14(13)19-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,15,16)

InChI Key

LHXILNAQPGRTDA-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C=NC=C1)OC2=CC=CC=C2

Origin of Product

United States

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